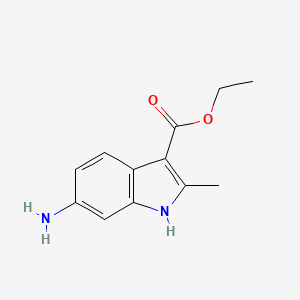

Ethyl 6-amino-2-methyl-1H-indole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-amino-2-methyl-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-3-16-12(15)11-7(2)14-10-6-8(13)4-5-9(10)11/h4-6,14H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBBCKJLJLKQNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C1C=CC(=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680913 | |

| Record name | Ethyl 6-amino-2-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945655-37-8 | |

| Record name | Ethyl 6-amino-2-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functionalization Strategies of Ethyl 6 Amino 2 Methyl 1h Indole 3 Carboxylate

Alkylation Reactions of the Indole (B1671886) Nitrogen and Amine Group

The structure of Ethyl 6-amino-2-methyl-1H-indole-3-carboxylate offers two primary nitrogen nucleophiles: the indole ring nitrogen (N-1) and the exocyclic amino group (N-6). Their relative reactivity towards alkylating agents can be modulated by the choice of reaction conditions, particularly the base and solvent.

The indole nitrogen is weakly acidic and requires a relatively strong base to be deprotonated, forming a highly nucleophilic indole anion. This anion readily participates in nucleophilic substitution reactions with alkyl halides. In analogous systems like ethyl indol-2-carboxylate, alkylation of the indole nitrogen has been successfully carried out using aqueous potassium hydroxide (B78521) in acetone. This approach allows for the introduction of various alkyl groups, such as allyl and benzyl (B1604629), onto the indole nitrogen.

Conversely, the 6-amino group behaves as a typical primary aromatic amine. It can be alkylated under different conditions, often involving reductive amination or direct reaction with alkyl halides. Achieving selective alkylation at either the N-1 or N-6 position when both are present is a significant synthetic challenge. Generally, direct alkylation without a base might favor reaction at the more nucleophilic 6-amino group. In contrast, using a strong base to deprotonate the indole N-H would promote selective N-1 alkylation. Iron-catalyzed borrowing-hydrogen methodologies have been developed for the selective N-alkylation of indolines, which can then be oxidized to the corresponding N-alkylated indoles, offering a modern approach to this challenge.

Table 1: Comparison of Potential Alkylation Sites and Conditions

| Site of Alkylation | Typical Reagents | Common Bases | Reaction Principle |

|---|---|---|---|

| Indole Nitrogen (N-1) | Alkyl halides (e.g., benzyl bromide, allyl bromide) | Strong bases (e.g., NaH, KOH) | Deprotonation to form the indole anion, followed by SN2 reaction. |

| Amine Group (N-6) | Alkyl halides, Aldehydes/Ketones | Weaker bases or no base | Direct nucleophilic attack by the lone pair of the amine. |

| Amine Group (N-6) | Alcohols | Iron or Ruthenium catalysts | Reductive amination or borrowing-hydrogen methodology. |

Acylation and Carbamoylation of Amine and Hydroxyl Groups

The primary amino group at the C-6 position is a prime site for acylation and related transformations. These reactions are fundamental for introducing amide functionalities, which are prevalent in biologically active molecules.

Acylation is typically achieved by treating the indole with acylating agents like acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. Research on the closely related ethyl 2-amino-1H-indole-3-carboxylate has shown that the amino group can be readily protected with a tert-butoxycarbonyl (Boc) group using Boc anhydride, demonstrating the high nucleophilicity and reactivity of the amino moiety on the indole scaffold. jocpr.com This suggests that the 6-amino group of the title compound would react similarly to form amides, carbamates, and sulfonamides.

Carbamoylation refers to the addition of a carbamoyl (B1232498) group (R₂NC(O)-). In a biological context, this often involves the non-enzymatic reaction of free amino groups, such as the ε-amino group of lysine, with isocyanic acid derived from urea (B33335). wikipedia.orgmasterorganicchemistry.com This post-translational modification can alter the structure and function of proteins. wikipedia.org In a synthetic context, a similar transformation can be achieved to produce urea derivatives. This is typically accomplished through the reaction of the amine with an isocyanate.

Derivatization at the C-3 Position and Other Ring Sites

While the C-3 position is occupied by an ethyl carboxylate group, derivatization of other sites on the indole core remains a key strategy for molecular diversification.

Formation of Enamine Compounds

Enamines are typically formed from the reaction of a ketone or aldehyde with a secondary amine. researchgate.netgoogle.com The reaction of a primary amine, such as the 6-amino group on the target molecule, with a carbonyl compound would preferentially lead to the formation of a more thermodynamically stable imine (Schiff base). researchgate.net

However, the term "enamine" can also refer to the product of reacting an active methyl or methylene (B1212753) group with an acetal (B89532) of N,N-dimethylformamide, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). organic-chemistry.org The C-2 methyl group on the indole ring is activated by the adjacent nitrogen and the π-system of the indole. This methyl group can condense with DMF-DMA to form a β-dimethylamino vinyl compound, which is a type of enaminone. This enamine functionality serves as a versatile intermediate for the synthesis of various heterocyclic systems. jocpr.comorganic-chemistry.org For instance, substituted 2-nitrotoluenes are known to react with DMF-DMA at the methyl group in the first step of the Leimgruber-Batcho indole synthesis. mdpi.com

Reactions with Isocyanates and Isothiocyanates

The nucleophilic 6-amino group readily reacts with isocyanates and isothiocyanates. These reactions provide a direct route to the synthesis of substituted ureas and thioureas, respectively. This is a robust and widely used transformation in medicinal chemistry for creating molecules capable of forming strong hydrogen-bonding interactions with biological targets.

The reaction involves the nucleophilic attack of the primary amine onto the electrophilic carbon of the isocyanate or isothiocyanate, leading to the corresponding urea or thiourea (B124793) derivative. Studies on related aminoindoles have shown that this reaction proceeds efficiently. For example, N-aminoindole derivatives react with aryl isocyanates in pyridine (B92270) to give N-aminoindole ureas in good yields. mdpi.com Furthermore, the resulting urea or thiourea can undergo subsequent intramolecular cyclization reactions to form fused heterocyclic systems, such as pyrimido[5,4-b]indoles.

Table 2: Synthesis of Urea and Thiourea Derivatives

| Reactant | Product | Byproduct | Significance |

|---|---|---|---|

| Isocyanate (R-N=C=O) | N,N'-disubstituted urea | None | Formation of key hydrogen-bonding motifs for drug design. |

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. In the context of the indole scaffold, this reaction can be used to build complex, fused, or spirocyclic systems. The indole derivative can participate either as the dipolarophile or, after suitable modification, as the precursor to the 1,3-dipole.

To generate a 1,3-dipole, the indole core must be functionalized. A common strategy involves the N-alkylation of the indole nitrogen (N-1) with a group like (trimethylsilyl)methyl triflate. Subsequent treatment with a fluoride (B91410) source generates an azomethine ylide in situ. This ylide can then react with various dipolarophiles, such as electron-deficient alkenes or alkynes, to yield fused polycyclic systems like indolizino[8,7-b]indoles. This approach allows for the stereoselective synthesis of complex heterocyclic structures from relatively simple starting materials.

Development of Novel Heterocyclic Systems Incorporating the Indole Core

The functional groups of this compound serve as versatile starting points for the construction of novel, more complex heterocyclic systems. The strategic combination of reactions allows for the annulation of new rings onto the indole framework.

One prominent strategy involves the reaction of the 6-amino group with bifunctional reagents. For instance, after converting the amino group into a thiourea as described in section 3.3.2, reaction with α-haloketones can lead to the formation of a fused thiazole (B1198619) ring.

Furthermore, reactions involving both the amino group and the adjacent C-5 or C-7 positions of the indole ring can be envisioned for constructing new six-membered rings. For example, condensation reactions with β-ketoesters or malonic acid derivatives could lead to the formation of fused pyridone or pyrimidinedione systems. Research on methyl 3-amino-1H-indole-2-carboxylates has shown that reaction with aryl isothiocyanates leads to the formation of 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones, demonstrating the utility of the amino and ester groups in concert to build fused heterocyclic systems.

The enamine derivatives formed from the C-2 methyl group (as discussed in 3.3.1) are also key intermediates for cyclization reactions. Their reaction with various electrophiles can initiate cyclization pathways to afford fused pyridines or other heterocyclic structures attached to the indole core. The development of spiro[indole-3,4′-pyridine] derivatives from isatins and monothiomalondiamide highlights the potential for building intricate, multi-ring systems from indole precursors.

Pyrroloquinoline Derivatives

Spirooxindole Derivatives

Spirooxindoles are a prominent class of heterocyclic compounds characterized by a spiro-fused oxindole (B195798) ring system. The synthesis of these molecules predominantly relies on the use of isatin (B1672199) (1H-indole-2,3-dione) and its derivatives as the key starting materials. The isatin scaffold provides the necessary carbonyl groups at the C2 and C3 positions of the indole ring, which are crucial for the construction of the spirocyclic system through various condensation and cycloaddition reactions.

A review of the scientific literature indicates that the use of this compound as a direct precursor for the synthesis of spirooxindole derivatives is not a conventional or commonly reported strategy. The inherent structure of this indole derivative, with a carboxylate group at the C3 position instead of a carbonyl group, makes it unsuitable for the typical reaction pathways leading to spirooxindoles. The conversion of the C3-ester functionality to a ketone and subsequent oxidation of the C2 position would be necessary to form an isatin-like intermediate, a multi-step process that is not synthetically efficient compared to direct syntheses from isatins.

Pyrimidoindole Derivatives

The fusion of a pyrimidine (B1678525) ring to the indole core results in the formation of pyrimidoindole derivatives, a class of compounds with diverse pharmacological properties. The synthesis of 5H-pyrimido[5,4-b]indole derivatives has been successfully achieved using precursors structurally similar to this compound. Specifically, methyl 3-amino-1H-indole-2-carboxylates have been shown to react with a variety of reagents to construct the fused pyrimidine ring. researchgate.net

These reactions typically proceed through a condensation-cyclization sequence. The amino group at the C3 position of the indole derivative acts as a nucleophile, reacting with electrophilic partners to form an intermediate that subsequently cyclizes to yield the pyrimidoindole scaffold. It is highly probable that this compound would undergo analogous transformations.

Key reactions for the synthesis of pyrimidoindole derivatives from aminoindole carboxylates include:

Reaction with Isocyanates and Isothiocyanates: The reaction of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates leads to the formation of 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones. researchgate.net Similarly, reaction with aryl isothiocyanates affords 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones. researchgate.net These reactions highlight the utility of the amino group in building the pyrimidine ring.

Reaction with Cyanamides: The reaction with cyanamides provides another route to pyrimidoindoles. For instance, benzoylcyanamide and N-(4,6-dimethylpyrimidin-2-yl)cyanamide react with methyl 3-amino-1H-indole-2-carboxylates to yield N-(4-oxo-4,5-dihydro-3H-pyrimido-[5,4-b]indol-2-yl)benzamides and 2-(4,6-dimethylpyrimidin-2-ylamino)-3H-pyrimido[5,4-b]indol-4(5H)-ones, respectively. researchgate.net

Reaction with Formamide (B127407): Condensation of ethyl 3-aminoindole-2-carboxylate with formamide has been reported to produce 5H-pyrimido[5,4-b]indol-4-one. researchgate.net This product can be further functionalized at the C4 position.

The following table summarizes the types of pyrimidoindole derivatives that can be synthesized from aminoindole carboxylates:

| Reagent | Resulting Pyrimidoindole Derivative |

| Aryl Isocyanate | 3-Aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione |

| Aryl Isothiocyanate | 3-Aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one |

| Cyanamides | Substituted 2-amino-3H-pyrimido[5,4-b]indol-4(5H)-ones |

| Formamide | 5H-Pyrimido[5,4-b]indol-4-one |

Chemo- and Regioselective Transformations

The presence of multiple functional groups in this compound allows for a variety of chemo- and regioselective transformations. The reactivity of each functional group can be selectively targeted by choosing appropriate reaction conditions and reagents.

The primary reactive sites for selective transformations are the indole nitrogen (N1), the 6-amino group, and to a lesser extent, the ester functionality.

N1-Alkylation and Acylation: The indole nitrogen is a common site for alkylation and acylation reactions. The acidity of the N-H proton allows for its removal by a base, followed by reaction with an electrophile. For example, ethyl indol-2-carboxylate can be N-alkylated using aqueous potassium hydroxide in acetone. mdpi.com Similarly, N-acylation can be achieved. In a related compound, ethyl 2-amino-1H-indole-3-carboxylate, selective reaction at the indole nitrogen was observed with tosyl chloride, leading to the formation of the N1-tosylated product. arkat-usa.org

Reactions of the 6-Amino Group: The 6-amino group is a nucleophilic site that can participate in various reactions. With reagents like Boc anhydride, which are highly reactive acylating agents, reaction can occur at both the indole nitrogen and the amino group. arkat-usa.org A mixture of products resulting from the reaction at both nucleophilic nitrogen sites was observed for ethyl 2-amino-1H-indole-3-carboxylate. arkat-usa.org It is also conceivable that the 6-amino group could react with reagents like dimethylformamide dimethyl acetal (DMF-DMA), which is known to react with amino groups to form formamidine (B1211174) derivatives. This is supported by the general reactivity of DMF-DMA with primary amines. researchgate.net

Condensation Reactions: The 6-amino group can also undergo condensation reactions with carbonyl compounds to form imines or can be used as a nucleophile in the construction of fused heterocyclic rings, as discussed in the context of pyrimidoindole synthesis.

The table below outlines some of the chemo- and regioselective transformations possible for aminoindole carboxylates:

| Reagent | Site of Reaction | Product Type |

| Alkyl Halide / Base | Indole Nitrogen (N1) | N1-Alkylated Indole |

| Acyl Halide / Base | Indole Nitrogen (N1) | N1-Acylated Indole |

| Tosyl Chloride | Indole Nitrogen (N1) | N1-Sulfonylated Indole |

| Boc Anhydride | Indole Nitrogen (N1) and Amino Group | N1-Boc and/or Amino-Boc Indole |

| Isocyanates/Isothiocyanates | Amino Group | Urea/Thiourea derivatives, leading to Pyrimidoindoles |

| DMF-DMA | Amino Group | Formamidine Derivative |

Advanced Spectroscopic and Crystallographic Elucidation of Ethyl 6 Amino 2 Methyl 1h Indole 3 Carboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR for Structural Assignment

For the ¹H NMR spectrum, the protons of the ethyl ester group would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, typically in the upfield region of the spectrum. The methyl group at the 2-position of the indole (B1671886) ring would appear as a sharp singlet. The aromatic protons on the benzene (B151609) ring of the indole nucleus would resonate in the downfield region, with their chemical shifts and multiplicities being influenced by the electron-donating amino group at the 6-position. The N-H proton of the indole ring would likely appear as a broad singlet, and the amino (-NH₂) protons would also present as a singlet, with their chemical shifts being solvent-dependent.

In the ¹³C NMR spectrum, the carbonyl carbon of the ester group would be observed at a significant downfield shift. The carbons of the ethyl group and the methyl group at the 2-position would appear in the aliphatic region. The aromatic carbons of the indole ring would resonate in the intermediate region, with the carbon atom attached to the amino group (C-6) showing a characteristic upfield shift due to the electron-donating effect of the nitrogen atom.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| NH (indole) | 10.0 - 11.0 | br s |

| H-4 | 7.0 - 7.5 | d |

| H-5 | 6.5 - 7.0 | dd |

| H-7 | 6.8 - 7.2 | d |

| NH₂ | 3.5 - 5.0 | br s |

| O-CH₂-CH₃ | 4.1 - 4.4 | q |

| C-CH₃ | 2.4 - 2.6 | s |

| O-CH₂-CH₃ | 1.2 - 1.5 | t |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 165 - 170 |

| C-2 | 140 - 145 |

| C-3 | 100 - 105 |

| C-3a | 125 - 130 |

| C-4 | 115 - 120 |

| C-5 | 110 - 115 |

| C-6 | 145 - 150 |

| C-7 | 105 - 110 |

| C-7a | 130 - 135 |

| O-CH₂-CH₃ | 59 - 62 |

| C-CH₃ | 12 - 15 |

| O-CH₂-CH₃ | 14 - 17 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Determination

To definitively establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the unambiguous assignment of protonated carbons.

For Ethyl 6-amino-2-methyl-1H-indole-3-carboxylate, an HSQC experiment would show correlations between the aromatic protons and their corresponding carbons, the methyl protons at C-2 and the C-2 carbon, and the methylene and methyl protons of the ethyl group with their respective carbons.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This technique is crucial for identifying quaternary carbons and piecing together the molecular framework. Key HMBC correlations expected for the target molecule would include correlations from the methyl protons at C-2 to the C-2 and C-3 carbons, from the aromatic protons to adjacent and more distant carbons in the benzene ring, and from the N-H proton to neighboring carbons. mdpi.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to display several characteristic absorption bands. The N-H stretching vibration of the indole ring would appear as a sharp band in the region of 3300-3500 cm⁻¹. The amino group at the 6-position would exhibit two distinct N-H stretching bands in the same region, corresponding to symmetric and asymmetric vibrations. The C=O stretching of the ester group would give rise to a strong absorption band around 1680-1720 cm⁻¹. The C-N stretching vibrations of the amino group and the indole ring would be observed in the fingerprint region, typically between 1200 and 1350 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions. acs.org

Interactive Data Table: Expected FT-IR Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Indole N-H | Stretching | 3300 - 3500 |

| Amino N-H | Asymmetric & Symmetric Stretching | 3300 - 3500 |

| Ester C=O | Stretching | 1680 - 1720 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1350 |

| C-O | Stretching | 1000 - 1300 |

Raman Spectroscopy and Potential Energy Distribution (PED) Analysis

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of the title compound would be expected to show strong bands for the aromatic ring vibrations and the C=C bonds of the indole nucleus. tsijournals.com

A detailed analysis of the vibrational modes can be achieved through computational methods, such as Density Functional Theory (DFT), to calculate the theoretical vibrational frequencies and perform a Potential Energy Distribution (PED) analysis. PED analysis allows for the quantitative assignment of each vibrational band to the specific internal coordinates (stretching, bending, etc.) of the molecule, providing a deeper understanding of the vibrational dynamics. tsijournals.com

Mass Spectrometry (MS) in Structural Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation pattern.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its exact molecular weight. The fragmentation pattern would likely involve the loss of the ethyl group from the ester, the loss of the entire ethoxycarbonyl group, and various cleavages of the indole ring. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula. mdpi.comuobasrah.edu.iq

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms within a crystalline solid. This technique is the gold standard for determining the precise molecular geometry, conformational preferences, and intermolecular interactions that govern the solid-state architecture of a compound.

Single Crystal X-ray Diffraction Analysis

The successful application of single crystal X-ray diffraction hinges on the ability to grow high-quality single crystals of the target compound. For indole derivatives, this is often achieved through slow evaporation of a suitable solvent. Once a suitable crystal is obtained, it is subjected to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the arrangement of molecules within it.

While a crystal structure for this compound itself is not available in the provided search results, analysis of a related spiro[indoline-3,4'-pyran] derivative provides a template for the type of data obtained. nih.gov Key parameters derived from a single crystal X-ray diffraction experiment include the crystal system, space group, and unit cell dimensions.

Table 2: Illustrative Crystal Data and Structure Refinement Parameters for an Indole Derivative

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 10.1234(5) |

| b (Å) | 15.4567(8) |

| c (Å) | 12.9876(7) |

| α (°) | 90 |

| β (°) | 109.123(4) |

| γ (°) | 90 |

| Volume (ų) | 1918.9(2) |

| Z | 4 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.123 |

| Goodness-of-fit on F² | 1.05 |

Note: This data is representative of a typical indole derivative and is not the actual data for this compound.

Analysis of Molecular Conformation and Dihedral Angles

The data from X-ray diffraction allows for a detailed analysis of the molecule's conformation, including bond lengths, bond angles, and dihedral (torsion) angles. The indole ring system in such derivatives is generally found to be nearly planar. nih.gov The orientation of the ethyl carboxylate substituent relative to the indole ring is of particular interest and is defined by specific dihedral angles.

For a derivative, the dihedral angle between the plane of the indole ring system and an adjacent ring system was found to be 84.52 (5)°. nih.gov Torsion angles involving the ester group, for example, define its spatial orientation and potential for steric hindrance. nih.gov

Table 3: Selected Torsion Angles in a Related Indole Derivative

| Atoms (A-B-C-D) | Angle (°) |

| C6-C5-C8-O2 | -29.78 (18) |

| C6-C5-C8-O3 | 150.69 (11) |

| C5-C8-O3-C9 | 178.03 (10) |

| C8-O3-C9-C10 | -169.29 (12) |

Note: These values are from a related spiro-indole compound and serve as an example of the type of conformational data obtained from crystallographic studies. nih.gov

Intermolecular and Intramolecular Hydrogen Bonding Networks

Hydrogen bonding plays a critical role in stabilizing both the molecular conformation (intramolecular) and the crystal packing (intermolecular). The presence of both hydrogen bond donors (the amino group and the indole N-H) and acceptors (the carbonyl oxygen of the ester) in this compound suggests the potential for a rich network of such interactions.

In the solid state, molecules often arrange themselves to maximize these favorable interactions. For instance, in a related spiro-indole derivative, molecules are connected in the crystal by N—H⋯O hydrogen-bond pairs, forming dimers. nih.gov These dimers can then be further linked into ribbons or sheets through other intermolecular interactions like C—H⋯N hydrogen bonds. nih.gov Intramolecular hydrogen bonds can also be crucial in defining the molecule's preferred conformation, often forming ring motifs that add to its stability. nih.gov

Table 4: Example of Hydrogen Bond Geometry in a Related Indole Derivative

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| N—H···O | 0.86 | 2.12 | 2.965(2) | 168 |

| C—H···N | 0.97 | 2.58 | 3.489(3) | 156 |

Note: This data is illustrative and is based on a related spiro-indole compound. nih.gov D = donor atom, H = hydrogen, A = acceptor atom.

The comprehensive analysis through these advanced spectroscopic and crystallographic methods is essential for a complete and unambiguous structural assignment of this compound and its derivatives, paving the way for further investigation into their chemical and biological properties.

Unable to Generate Article: Lack of Specific Research Data

A thorough search for computational and theoretical studies on the chemical compound This compound has revealed a significant lack of published research data required to construct the requested article. The user's instructions mandated a detailed, scientifically accurate article focusing solely on this specific compound, structured around a precise outline that includes Density Functional Theory (DFT) calculations, molecular orbital analysis (HOMO-LUMO, NBO), and intermolecular interaction analysis (Hirshfeld surface).

While computational studies exist for structurally similar indole derivatives, the specific quantitative data—such as optimized geometry parameters, HOMO-LUMO energy values, NBO analysis results, and Hirshfeld surface contact percentages—are unique to each individual molecule. Using data from related but different compounds would be scientifically inaccurate and would not adhere to the strict constraint of focusing exclusively on this compound.

Generating the required data tables and detailed research findings as specified in the outline is not possible without access to dedicated computational studies performed on this exact molecule. As no such studies were identified in the available scientific literature, the creation of an authoritative and factually accurate article according to the user's stringent requirements cannot be completed at this time. Fulfilling the request would necessitate fabricating data, which is contrary to the principles of scientific accuracy.

Computational and Theoretical Investigations of Ethyl 6 Amino 2 Methyl 1h Indole 3 Carboxylate

Intermolecular Interactions and Crystal Packing Analysis

Reduced Density Gradient (RDG) Plot for Weak Interactions

The stability and crystal packing of molecular structures are significantly influenced by non-covalent interactions (NCIs). The Reduced Density Gradient (RDG) analysis is a powerful computational tool derived from the electron density (ρ) and its first derivative to visualize and characterize these weak interactions. chemtools.orgnih.gov The RDG is a dimensionless function that identifies regions where the electron density deviates from a uniform distribution. chemtools.org When plotted against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian, it provides a detailed map of intramolecular and intermolecular interactions. researchgate.netmdpi.com

The resulting 3D isosurfaces are color-coded to differentiate the nature of these interactions:

Blue regions indicate strong, attractive interactions, such as hydrogen bonds. These correspond to spikes at large negative values of sign(λ₂)ρ. chemtools.orgjussieu.fr

Green regions signify weak, van der Waals interactions, which are characterized by values of sign(λ₂)ρ close to zero. chemtools.orgjussieu.fr

Red regions denote strong, non-bonding repulsive interactions, like steric clashes, which appear at large positive values of sign(λ₂)ρ. chemtools.orgjussieu.fr

For Ethyl 6-amino-2-methyl-1H-indole-3-carboxylate, an RDG analysis would be expected to reveal several key weak interactions. A prominent blue isosurface would likely appear between the hydrogen of the N1-H group and the carbonyl oxygen of the ethyl carboxylate group of a neighboring molecule, indicating intermolecular hydrogen bonding. Similarly, the amino group (-NH₂) at the C6 position can act as a hydrogen bond donor. Green isosurfaces would be anticipated between the aromatic rings of adjacent molecules, illustrating π-π stacking. Furthermore, weak van der Waals forces would be visualized surrounding the methyl and ethyl aliphatic chains. Red patches might appear where steric hindrance occurs, for instance, between bulky substituents in a tightly packed crystal structure.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides indispensable tools for mapping the reaction pathways for the synthesis of complex molecules like this compound. The Fischer indole (B1671886) synthesis is a classic and versatile method for preparing substituted indoles, and its mechanism has been a subject of computational investigation. byjus.comscienceinfo.comchem-station.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone. scienceinfo.comorganic-chemistry.org

Density Functional Theory (DFT) calculations are employed to model the entire reaction coordinate. researchgate.net This involves optimizing the geometries of the reactants, intermediates, transition states, and products. The mechanism proceeds through several key steps:

Formation of the phenylhydrazone.

Tautomerization to an enehydrazine intermediate.

A crucial researchgate.netresearchgate.net-sigmatropic rearrangement (a type of electrocyclic reaction) that forms a C-C bond and breaks the N-N bond. byjus.com

Subsequent loss of ammonia (B1221849) and aromatization to yield the final indole ring. byjus.com

Computational studies can confirm the concerted nature of the researchgate.netresearchgate.net-sigmatropic shift and identify it as the rate-determining step by calculating the energy barriers for each stage of the reaction. osti.gov By modeling the synthesis of this compound, DFT can predict the regioselectivity, especially when unsymmetrical ketones are used, by comparing the activation energies of competing pathways. researchgate.net

Transition State Calculations and Energy Barriers

A critical aspect of elucidating a reaction mechanism is the characterization of its transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. unibo.it Computational methods, particularly DFT, are used to locate and optimize the geometry of these transient structures. The validity of a calculated TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the vibrational mode of the bond breaking or forming during the reaction. nih.gov

For the Fischer indole synthesis of the title compound, the highest energy barrier is typically associated with the researchgate.netresearchgate.net-sigmatropic rearrangement. Calculations provide the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactant (enehydrazine) and the transition state. This value is crucial for predicting the reaction rate and understanding the influence of temperature and catalysts.

Below is a hypothetical data table illustrating the kind of results obtained from such a calculation for the rate-determining step.

| Parameter | Reactant (Enehydrazine) | Transition State (TS) | Product (Di-imine) |

| Relative Electronic Energy (kcal/mol) | 0.00 | +25.5 | -15.2 |

| Relative Gibbs Free Energy (kcal/mol) | 0.00 | +28.7 | -13.8 |

| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |

This table contains representative data based on typical computational studies of the Fischer indole synthesis; it is not experimental data for the specific title compound.

The energy barrier (ΔG‡) of +28.7 kcal/mol indicates the energy required to overcome the transition state for the sigmatropic rearrangement. Such computational data helps in optimizing reaction conditions to favor the desired product formation.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational quantum chemistry is a highly effective tool for predicting the spectroscopic properties of molecules, which can then be correlated with experimental findings to confirm their structure. researchgate.net Methods like DFT for Nuclear Magnetic Resonance (NMR) and Time-Dependent DFT (TD-DFT) for UV-Visible spectroscopy are widely used. osi.lvmdpi.com

UV-Visible Spectroscopy: The electronic absorption spectrum is calculated using TD-DFT, which provides information about the vertical excitation energies and oscillator strengths of electronic transitions. researchgate.netnih.gov For a molecule like this compound, the transitions are typically π → π* in nature, involving the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The calculations can be performed in the gas phase or with a solvent model, such as the Polarizable Continuum Model (PCM), to account for solvent effects on the absorption maxima (λmax). nih.govnih.gov

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts (δ). The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. Theoretical chemical shifts are calculated relative to a reference compound (e.g., tetramethylsilane, TMS) and can be correlated with experimental spectra to aid in signal assignment and structural verification. researchgate.netresearchgate.net

The following table presents a hypothetical correlation between predicted and experimental spectroscopic data for the title compound.

| Spectroscopic Data | Calculated Value (Hypothetical) | Expected Experimental Value |

| UV-Vis λmax (in Ethanol) | 295 nm | ~290-300 nm |

| ¹H NMR Chemical Shift (δ, ppm) - N1-H | 8.15 | ~8.0-8.3 |

| ¹³C NMR Chemical Shift (δ, ppm) - C2 | 140.5 | ~139-142 |

| ¹³C NMR Chemical Shift (δ, ppm) - C=O | 165.8 | ~164-167 |

This table illustrates the expected strong correlation between computationally predicted and experimentally measured spectroscopic data.

Quantum-Chemical Studies on Tautomerism and Conformational Analysis

Molecules that can exist in multiple, rapidly interconverting structural forms are subject to tautomerism and conformational isomerism. Quantum-chemical calculations are essential for determining the geometries and relative stabilities of these different forms. researchgate.netresearchgate.net

Tautomerism: this compound, with its amino group, can theoretically exist in different tautomeric forms, primarily the amino and the corresponding imino form. nih.gov Tautomerism can significantly impact a molecule's chemical reactivity and biological properties. tandfonline.comfrontiersin.org DFT calculations can be used to optimize the geometry of each tautomer and calculate their relative energies (electronic and Gibbs free). The energy difference determines the equilibrium population of each tautomer. For most amino-substituted aromatic heterocycles, the amino form is overwhelmingly more stable than the imino tautomer, and computational studies on the title compound would be expected to confirm this preference.

Conformational Analysis: The presence of flexible single bonds, such as in the ethyl carboxylate side chain (-COOCH₂CH₃), gives rise to different conformers. The key dihedral angles are around the C3-C(carbonyl) bond, the C(carbonyl)-O bond, and the O-CH₂ bond. By systematically rotating these bonds and calculating the potential energy at each step (a potential energy surface scan), the minimum energy conformers can be identified. tsijournals.com For ethyl esters attached to aromatic rings, the most stable conformation is typically one where the ester group is coplanar with the ring to maximize conjugation, though steric hindrance can influence this. Computational analysis reveals the most stable spatial arrangement of the atoms, which corresponds to the molecule's predominant shape. researchgate.net

| Isomer Type | Structure A | Structure B | Relative Gibbs Energy (ΔG) |

| Tautomerism | 6-Amino (Canonical) | 6-Imino | A is more stable by >10 kcal/mol |

| Conformation | Ethyl ester syn-planar | Ethyl ester anti-planar | syn-planar is typically more stable |

This table summarizes the expected outcomes of quantum-chemical studies on the relative stability of tautomers and conformers of the title compound.

Mechanistic Insights into Molecular Interactions of Indole 3 Carboxylates Non Clinical Focus

In Vitro Studies on Enzyme Inhibition Mechanisms (e.g., FabG)

In vitro studies on various indole (B1671886) derivatives have demonstrated their potential as enzyme inhibitors, often through competitive or allosteric mechanisms. The carboxamide moiety at position 3 of the indole ring, in particular, is noted for its ability to form hydrogen bonds with a variety of enzymes and proteins, which can lead to the inhibition of their activity. nih.gov The indole ring itself and the carboxamide group are crucial for the inhibitory action of these compounds. nih.gov

| Compound Class | Target Enzyme | Inhibitory Mechanism/Key Findings | Reference |

| Indole-3-carboxamides | Various enzymes | Hydrogen bonding via carboxamide moiety is crucial for inhibitory activity. | nih.gov |

| Indole naphthyridinones | FabI and FabK | Potent inhibition of bacterial enoyl-ACP reductases. | nih.gov |

| Small molecule inhibitors | FabG | Inhibition of NADPH binding. | acs.org |

| Isatins (Indole-2,3-diones) | Carboxylesterases (CEs) | Potency related to hydrophobicity; Ki values in the nM range for hydrophobic analogs. | nih.gov |

Ligand-Receptor Binding Studies in Defined Biological Systems (excluding human clinical trials)

Ligand-receptor binding studies in defined, non-human biological systems have provided valuable information on the interaction of indole-3-carboxylate (B1236618) derivatives with various receptors. For instance, a series of novel indole-3-carboxylic acid derivatives have been shown to have a high nanomolar affinity for the angiotensin II receptor (AT₁ subtype). nih.gov

In another study, indolyl carboxylic amide analogues were evaluated for their binding affinity to human D₂ and D₃ dopamine (B1211576) receptors expressed in stably transfected HEK cells. nih.gov These compounds displayed high binding affinity for both receptor subtypes, with Ki values in the nanomolar range. nih.gov Similarly, certain indole derivatives have been studied as ligands for serotonin (B10506) 5-HT₁A and 5-HT₂A receptors. mdpi.com Molecular docking in these studies revealed that the primary interaction is a salt bridge between the protonatable nitrogen atom of the ligand and a conserved aspartate residue in the receptor's orthosteric binding pocket. mdpi.com The indole moiety itself typically penetrates deep into a hydrophobic region of the receptor. mdpi.com

These studies underscore the versatility of the indole scaffold in binding to a range of receptors, with the specific nature of the interaction being dictated by the substituents on the indole ring.

| Indole Derivative Class | Receptor Target | Binding Affinity (Ki) | Key Interactions | Reference |

| Indole-3-carboxylic acid derivatives | Angiotensin II receptor (AT₁ subtype) | High nanomolar affinity | Not specified | nih.gov |

| Indolyl carboxylic amide analogues | Dopamine D₂ and D₃ receptors | D₂: 2.0-11.7 nM, D₃: 0.4-3.7 nM | Not specified | nih.gov |

| D2AAK5, D2AAK6, D2AAK7 | Serotonin 5-HT₁A and 5-HT₂A receptors | Not specified | Salt bridge with Asp 3.32, hydrophobic interactions with indole moiety | mdpi.com |

Structure-Mechanism Relationships at the Molecular Level

The relationship between the chemical structure of indole-3-carboxylate derivatives and their mechanism of action at the molecular level is a critical area of investigation. For many enzyme inhibitors, the presence of the carboxamide moiety at position 3 is essential for activity, facilitating hydrogen bonds within the active site. nih.gov Docking calculations have shown that the indole nitrogen can form a hydrogen bond with the backbone carbonyl of specific amino acid residues, such as Glu190 in some enzymes. nih.gov

Structure-activity relationship (SAR) studies of 1H-indole-2-carboxamides as CB1 receptor allosteric modulators have revealed that the potency is enhanced by specific substitutions on the indole ring and other parts of the molecule. nih.gov For example, a chloro or fluoro group at the C5 position and short alkyl groups at the C3 position on the indole ring were found to improve modulatory activity. nih.gov

Investigation of Molecular Targets and Pathways (mechanistic, in vitro or in silico)

In vitro and in silico studies have been instrumental in identifying the molecular targets and pathways affected by indole derivatives. Indole-3-carbinol (I3C), a related indole compound, and its derivatives have been shown to interact with a wide array of molecular targets. nih.gov These include the downregulation of cyclins and cyclin-dependent kinases (CDKs) leading to cell cycle arrest, and the modulation of pro- and anti-apoptotic proteins to induce apoptosis. nih.gov Furthermore, I3C can inhibit the activation of several transcription factors, including NF-κB and the estrogen receptor. nih.gov

In silico molecular docking studies of ethyl 2/3-carboxylate-4/5/6-monosubstituted-1H-indole derivatives have been used to predict their binding affinity to potential targets like GSK-3β. sciencescholar.us These computational approaches help in identifying key interactions and guiding the design of more potent and selective compounds. Such studies have shown that derivatives with better binding affinities often display specific Log P values, indicating the importance of lipophilicity in target engagement. sciencescholar.us

A new class of indole-3-carboxylic acid-based derivatives were designed as dual inhibitors of Bcl-2 and Mcl-1 proteins, which are important targets in cancer therapy. nih.gov The inhibitory activity of these compounds was confirmed through in vitro assays, with some compounds showing Ki values in the nanomolar range for Mcl-1. nih.gov

| Compound/Derivative Class | Molecular Target/Pathway | Observed Effect | Methodology | Reference |

| Indole-3-carbinol (I3C) | Cell cycle proteins (CDKs, cyclins), Apoptotic proteins (Bcl-2 family), Transcription factors (NF-κB, ER) | Downregulation of cell cycle progression, Induction of apoptosis, Inhibition of transcription factor activation | In vitro assays | nih.gov |

| Ethyl 2/3-carboxylate-4/5/6-monosubstituted-1H-indole derivatives | Glycogen (B147801) synthase kinase-3β (GSK-3β) | Predicted high binding affinity | In silico molecular docking | sciencescholar.us |

| Indole-3-carboxylic acid-based derivatives | Bcl-2 and Mcl-1 proteins | Dual inhibition with Ki values in the nM to low µM range | In vitro binding assays | nih.gov |

Design Principles for Modulating Molecular Recognition

The design of indole-3-carboxylate derivatives to achieve specific molecular recognition is guided by several key principles derived from SAR and computational studies. A primary principle is the strategic placement of functional groups to engage in specific interactions, such as hydrogen bonds and hydrophobic interactions, with the target protein. The carboxamide group at position 3 is a frequently utilized feature for forming hydrogen bonds. nih.gov

Bioisosteric replacement is another important design strategy. For example, replacing a microsomally unstable piperazine (B1678402) amide in a series of indole-3-heterocycles with other heterocyclic moieties led to improved metabolic stability while maintaining potent agonism at the CB1 receptor. nih.gov

Furthermore, modulating the physicochemical properties, such as lipophilicity, is a critical design consideration. As seen with isatin (B1672199) inhibitors, increasing hydrophobicity can significantly enhance inhibitory potency against certain enzymes. nih.gov In silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are increasingly used to predict how structural modifications will affect binding affinity and selectivity, thereby guiding the rational design of new compounds with desired molecular recognition properties. nih.govnih.gov

Future Research Directions and Synthetic Prospects

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of functionalized indoles has traditionally relied on methods like the Fischer, Reissert, and Leimgruber-Batcho syntheses. While effective, these often require harsh conditions, multi-step procedures, and generate considerable waste. Future research will likely focus on developing more atom-economical, efficient, and environmentally benign routes to Ethyl 6-amino-2-methyl-1H-indole-3-carboxylate and its analogues.

Modern synthetic strategies offer significant potential for improvement. For instance, palladium-catalyzed intramolecular oxidative coupling has been successfully employed for the synthesis of various 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.com Adapting such C-H activation strategies could provide a direct and efficient method for constructing the core indole (B1671886) scaffold. Furthermore, the use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the synthesis of related indole-3-carboxylates compared to conventional heating. mdpi.com Exploring these technologies for the synthesis of the target compound from readily available anilines could lead to more sustainable manufacturing processes.

Another promising avenue is the development of one-pot, multi-component reactions. A one-pot, two-step method has been developed for synthesizing 2-amino-indole-3-carboxamides from 2-halonitrobenzenes and cyanoacetamides, involving an SNAr reaction followed by a reduction/cyclization process. nih.gov A similar streamlined approach, perhaps starting from a suitably substituted nitroaniline, could offer an efficient pathway to the 6-aminoindole (B160974) core.

| Synthetic Strategy | Potential Advantages for Target Compound Synthesis |

| Palladium-Catalyzed C-H Activation | High efficiency, regioselectivity, potential for fewer steps. mdpi.com |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. mdpi.com |

| One-Pot Multi-Component Reactions | Increased efficiency, reduced waste from intermediate purifications. nih.gov |

| Catalyst-Free Condensation Reactions | Environmentally benign, operational simplicity. acs.org |

Exploration of Novel Chemical Transformations and Derivatizations

The trifunctional nature of this compound provides a rich platform for novel chemical transformations and the creation of diverse molecular libraries. The 6-amino group, in particular, is a key site for derivatization that remains largely unexplored for this specific scaffold.

Future research could focus on transformations of the 6-amino group, such as:

Acylation and Sulfonylation: To introduce a variety of amide and sulfonamide functionalities, which are prevalent in bioactive molecules.

Diazotization and Subsequent Reactions: To introduce a range of substituents (e.g., halogens, hydroxyl, cyano groups) via Sandmeyer-type reactions, providing access to a wide array of 6-substituted indole derivatives.

Buchwald-Hartwig or Ullmann Couplings: To form C-N bonds with various aryl and heteroaryl partners, creating complex structures with potential applications in materials science and medicinal chemistry.

The indole core itself offers further opportunities. While the C3 position is blocked, electrophilic substitution could potentially be directed to the C4, C5, or C7 positions. Furthermore, the ester at the C3 position can be readily transformed. Hydrazinolysis can convert the ethyl ester into a carbohydrazide, which serves as a versatile intermediate for synthesizing heterocycles like oxadiazoles (B1248032) or for coupling with other molecules. mdpi.com Saponification to the corresponding carboxylic acid would allow for amide bond formation with a diverse range of amines, a common strategy in drug discovery. nih.gov

| Functional Group | Potential Derivatization Reaction | Resulting Structure/Functionality |

| 6-Amino Group | Acylation/Sulfonylation | Amides/Sulfonamides |

| 6-Amino Group | Diazotization/Sandmeyer Reaction | Diverse 6-substituted indoles (halo, hydroxy, etc.) |

| 3-Carboxylate | Hydrazinolysis | Carbohydrazide for heterocycle synthesis mdpi.com |

| 3-Carboxylate | Saponification/Amide Coupling | Carboxamides with diverse amine partners nih.gov |

| Indole N-H | Alkylation/Arylation | N-substituted indoles mdpi.com |

Advanced Materials Science Applications

The indole scaffold is known to possess interesting electronic and photophysical properties, making it a candidate for applications in materials science. The electronic properties of indole are sensitive to the nature and position of substituents on the ring. nih.govchemrxiv.org An electron-donating group, such as the 6-amino group in the target compound, can significantly influence the HOMO-LUMO energy gap and the absorption and emission properties of the molecule. rsc.org

This suggests that this compound and its derivatives could be investigated for applications in:

Organic Electronics: As building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The electron-rich nature of the 6-aminoindole core could be exploited in the design of novel hole-transporting materials or emissive layers.

Fluorescent Probes and Sensors: The intrinsic fluorescence of the indole ring can be modulated by substitution. nih.gov Derivatization of the 6-amino group could lead to the development of novel fluorophores whose emission properties are sensitive to their local environment (e.g., pH, polarity, presence of metal ions), making them suitable for use as chemical sensors or biological imaging agents. Studies on 4-substituted indoles have demonstrated that the absorption and emission wavelengths can be tuned by the electronic properties of the substituent. nih.gov

Future work in this area would involve systematic photophysical characterization of the parent compound and a library of its derivatives to understand the structure-property relationships that govern their optical and electronic behavior.

Integration with Flow Chemistry and Automation for Scalable Synthesis

For any compound to be of practical use, its synthesis must be scalable. Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. beilstein-journals.orguc.ptnih.gov

Future research should aim to develop a continuous flow process for this compound. This could involve:

Flow-based Fischer Indole Synthesis or Reductive Cyclization: Adapting known indole syntheses to a flow reactor to produce the core scaffold.

Telescoped Multi-step Synthesis: Integrating the core synthesis with subsequent derivatization steps (e.g., acylation of the amino group, hydrolysis of the ester) in a continuous sequence without isolating intermediates.

Automated Synthesis Libraries: Combining flow chemistry with automated liquid handlers and purification systems to rapidly generate libraries of derivatives based on the core scaffold for high-throughput screening in drug discovery or materials science. chemrxiv.org

Application in the Synthesis of Complex Natural Products and Bioactive Scaffolds

The indole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents, including anticancer, anti-inflammatory, and antimicrobial compounds. derpharmachemica.comarkat-usa.org The specific substitution pattern of this compound makes it a highly valuable building block for accessing novel bioactive molecules.

The 6-aminoindole moiety is a key component in compounds that have shown activity as:

Inhibitors of the Hedgehog pathway and mTOR protein. sigmaaldrich.com

Transient receptor potential cation channel subfamily V member 1 (TRPV1) antagonists. sigmaaldrich.com

Human liver glycogen (B147801) phosphorylase (HLGP) inhibitors for treating type 2 diabetes. sigmaaldrich.com

The presence of the 2-methyl and 3-carboxylate groups provides additional vectors for diversification. Future research can leverage this compound as a starting material to synthesize complex molecular architectures. For example, the indole core can be used as a template to construct fused heterocyclic systems, or the various functional groups can be used to attach the scaffold to other pharmacophores or complex natural product fragments. Its role as a versatile chemical building block is a significant area for future exploration. bccampus.caprimescholars.comenamine.net

Further Refinement of Computational Models for Predictive Chemistry

Computational chemistry is an increasingly powerful tool in modern synthetic and medicinal chemistry. For indole derivatives, computational methods are being used to predict reactivity, understand reaction mechanisms, and design new molecules with desired properties. nih.govnih.govmdpi.com

Future research on this compound would benefit greatly from the application and refinement of computational models. Key areas of focus could include:

Predicting Site Selectivity: Using Density Functional Theory (DFT) to calculate the electron density and Fukui functions of the indole ring to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new derivatization strategies. chemrxiv.orgchemrxiv.org

Modeling Reaction Pathways: Calculating transition state energies to understand the mechanisms of potential synthetic routes and to optimize reaction conditions for higher yields and selectivity.

In Silico Screening and Design: Employing molecular docking and quantitative structure-activity relationship (QSAR) studies to design derivatives with high affinity for specific biological targets (e.g., kinases, receptors) or with desired electronic properties for materials applications. nih.govmdpi.com

By integrating computational predictions with experimental work, the discovery and development of new chemistry and applications for this scaffold can be significantly accelerated.

Q & A

Q. What are the standard synthetic routes for Ethyl 6-amino-2-methyl-1H-indole-3-carboxylate?

A common approach involves multi-step functionalization of the indole core. For example, starting with an indole-3-carboxylate scaffold, regioselective nitration or halogenation at position 6 can be followed by reduction to introduce the amino group. Palladium-catalyzed hydrogenation (e.g., 10% Pd/C under H₂) is often employed for nitro-to-amine reduction, as seen in analogous indole syntheses . Solvents like ethanol or DMF and purification via flash chromatography (e.g., EtOAc/hexane gradients) are typical .

Q. Which spectroscopic methods are critical for characterizing this compound?

- ¹H/¹³C NMR : Key for confirming substituent positions. For example, the ethyl ester’s quartet (~4.3 ppm) and triplet (~1.3 ppm), the amino proton’s broad signal (~5-6 ppm), and the methyl group’s singlet (~2.5 ppm) are diagnostic .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₁₅N₂O₂: 243.1131) .

- X-ray crystallography : Resolves stereochemistry and packing; SHELX programs are widely used for refinement .

Q. What are the primary research applications of this compound?

Indole derivatives are explored as bioactive scaffolds. The amino and ester groups make this compound a versatile intermediate for:

- Medicinal chemistry : Synthesis of kinase inhibitors or antimicrobial agents via derivatization (e.g., acylations, Suzuki couplings) .

- Chemical biology : Probing enzyme active sites due to hydrogen-bonding capabilities from the amino group .

Advanced Research Questions

Q. How can regioselective amination at position 6 be optimized to avoid byproducts?

Challenges arise from competing reactions at positions 4 or 5. Strategies include:

- Directing groups : Temporarily introducing halogens or sulfonic acid groups to steer electrophilic substitution .

- Metal-mediated catalysis : Copper or palladium catalysts enhance selectivity, as seen in analogous indole aminations .

- Protection/deprotection : Masking the amino group during earlier steps to prevent undesired side reactions .

Q. How do contradictions in spectral data (e.g., NMR shifts) arise, and how are they resolved?

Discrepancies may stem from tautomerism (e.g., NH-π interactions altering chemical shifts) or solvent effects. For example, DMSO-d₆ can deshield protons compared to CDCl₃. Resolution methods:

- Variable-temperature NMR : Identifies dynamic processes like rotamer interconversion .

- 2D NMR (COSY, HSQC) : Correlates coupled protons and carbons to confirm assignments .

Q. What computational or experimental approaches elucidate structure-activity relationships (SAR) for derivatives?

- Docking studies : Predict binding modes to targets like kinases or GPCRs using software (e.g., AutoDock). The amino group’s H-bond donor capacity is critical .

- SAR libraries : Systematic substitution at positions 2 (methyl) and 6 (amino) to assess impacts on potency. For instance, replacing the ethyl ester with methyl reduces lipophilicity, altering bioavailability .

Q. How does the methyl group at position 2 influence reactivity and stability?

- Steric effects : The 2-methyl group can hinder electrophilic attack at position 3, directing reactions to position 6 .

- Electronic effects : Methyl’s electron-donating nature stabilizes the indole ring, reducing oxidation susceptibility compared to halogenated analogs .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.